

# (m-Aminophenyl)metaboric acid hydrochloride

## structural formula

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### Compound of Interest

**Compound Name:** (m-Aminophenyl)metaboric acid hydrochloride

**Cat. No.:** B151440

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An In-depth Technical Guide to (m-Aminophenyl)boronic Acid Hydrochloride

## Introduction

(m-Aminophenyl)boronic acid hydrochloride, also referred to as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.<sup>[1][2]</sup> The hydrochloride salt form often enhances the compound's stability and solubility in water and polar organic solvents, facilitating its use in various chemical reactions.

This guide provides a comprehensive overview of (m-aminophenyl)boronic acid hydrochloride, detailing its structural formula, physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in cross-coupling reactions.

## Chemical Identity and Structure

The compound is systematically known as (3-aminophenyl)boronic acid hydrochloride. While sometimes referred to by the synonym "**(m-Aminophenyl)metaboric acid hydrochloride**," the boronic acid structure is the commonly accepted representation in chemical literature and databases. The structure consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>) at the meta (position 3) and a boronic acid group (-B(OH)<sub>2</sub>) at position 1.

The key identifiers and structural information for this compound are summarized below.

Identifier	Value
Compound Name	3-Aminophenylboronic acid hydrochloride
Synonyms	(m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride, (m-Aminophenyl)metaboric acid HCl
CAS Number	85006-23-1[3]
Molecular Formula	C6H8BNO2·HCl or C6H9BCINO2
Molecular Weight	173.41 g/mol [3]
SMILES	Cl.Nc1ccccc(c1)B(O)O
InChI Key	QBMHZZHJIBUPOX-UHFFFAOYSA-N

## Physicochemical Properties

(m-Aminophenyl)boronic acid hydrochloride is typically a solid at room temperature, with its appearance ranging from white to off-white or pale yellow.[3] Its solubility in polar solvents is a key characteristic for its application in solution-phase chemistry.

Property	Description
Appearance	White to off-white crystalline solid; Pale yellow to blackish gray crystalline powder[3]
Purity (Assay)	≥96%[3], 98%
Solubility	Soluble in water and polar organic solvents
Storage	Keep at room temperature[3]

## Synthesis and Experimental Protocols

The synthesis of the parent compound, 3-aminophenylboronic acid, is a crucial first step, after which it can be converted to its hydrochloride salt. A common laboratory-scale synthesis

involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid.

## Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol is adapted from a general method for the reduction of nitrophenylboronic acids.[\[4\]](#)

### Materials:

- 3-Nitrophenylboronic acid (1 eq.)
- Iron powder (5 eq.)
- Hexafluoroisopropanol (HFIP) (10 eq.)
- 2N aqueous hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate or other suitable organic solvent for extraction
- Silica gel for column chromatography

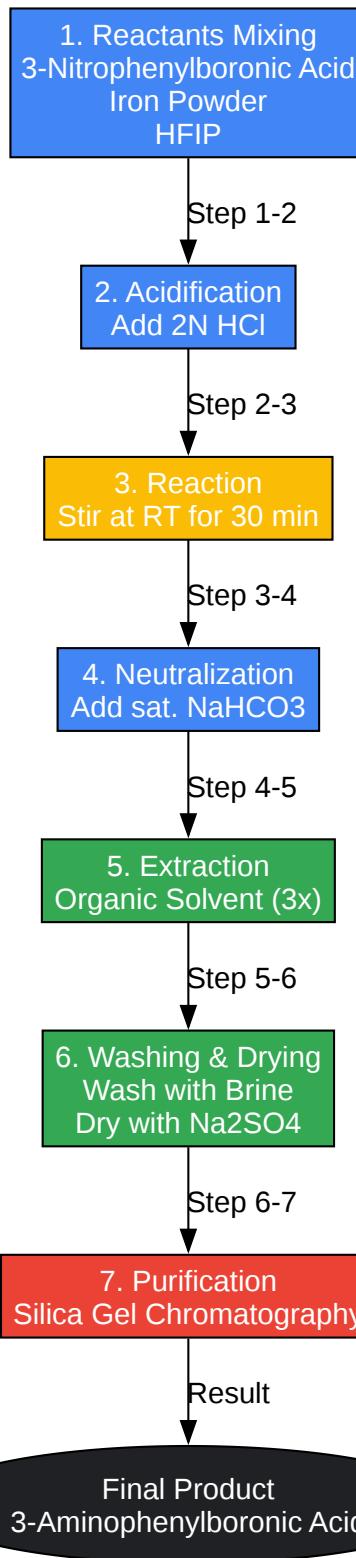
### Procedure:

- To a reaction vessel, add 3-nitrophenylboronic acid (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).
- Stir the mixture and add 2N aqueous hydrochloric acid dropwise.
- Continue stirring the reaction mixture at room temperature for approximately 30 minutes.
- Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.<sup>[4]</sup>

To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.

## Synthesis Workflow for 3-Aminophenylboronic Acid

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Caption: Synthesis workflow for 3-Aminophenylboronic Acid.

## Applications in Research and Drug Development

The dual functionality of (m-aminophenyl)boronic acid hydrochloride makes it a highly valuable reagent in multiple fields.[\[1\]](#)[\[2\]](#)

### Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[2\]](#) This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular skeletons, which is essential for synthesizing many pharmaceutical agents.[\[2\]](#) The boronic acid group participates in the catalytic cycle, while the amino group can be a site for further functionalization.

### General Protocol: Suzuki-Miyaura Coupling

#### Materials:

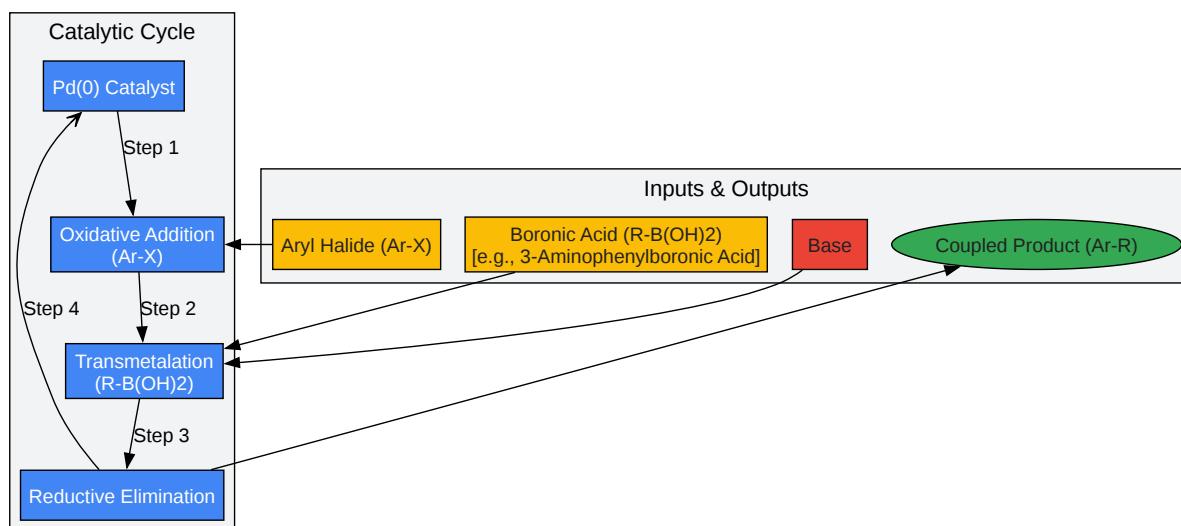
- (m-Aminophenyl)boronic acid hydrochloride (1-1.5 eq.)
- Aryl or vinyl halide (1 eq.)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq.)
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

#### Procedure:

- In a reaction flask, combine the aryl halide, (m-aminophenyl)boronic acid hydrochloride, and the base.
- De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
- Add the degassed solvent to the reaction flask, followed by the palladium catalyst.

- Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere and monitor its progress using TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash, dry, and concentrate the combined organic layers.
- Purify the crude product via column chromatography or recrystallization.

Generalized Suzuki-Miyaura Coupling Cycle

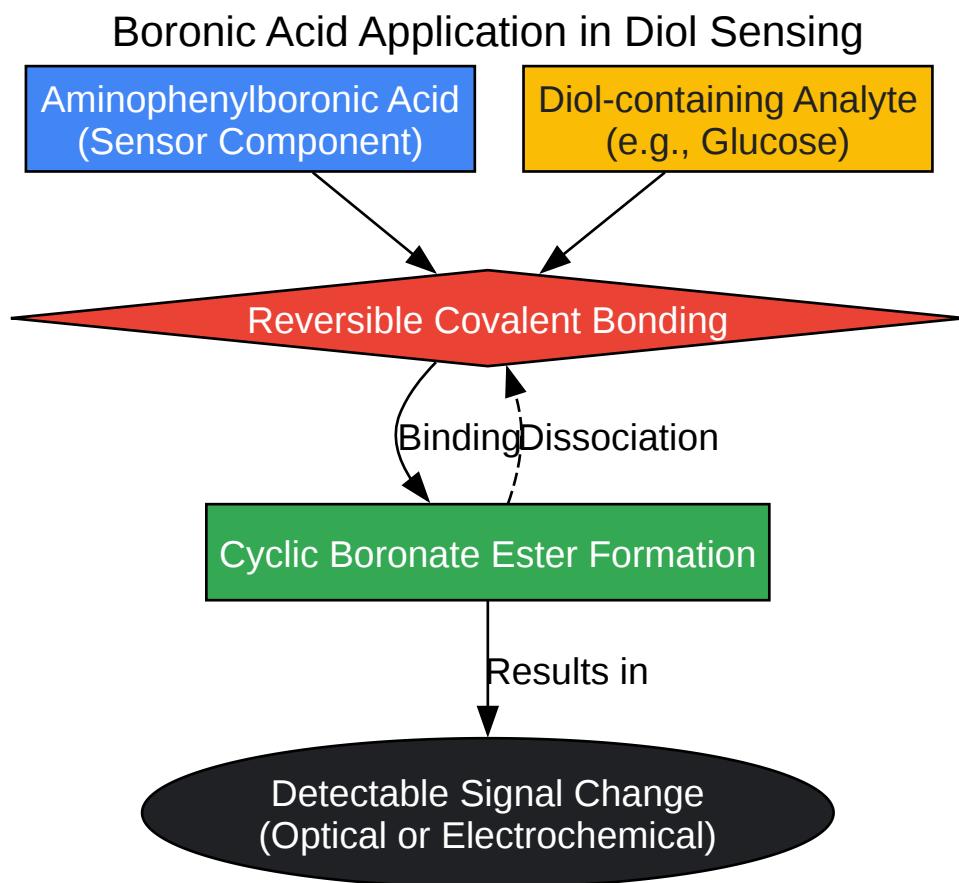
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Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

## Medicinal Chemistry and Materials Science

In drug discovery, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them attractive for designing enzyme inhibitors.<sup>[5]</sup> Specifically, aminophenylboronic acid derivatives are used as scaffolds for developing inhibitors of enzymes like  $\beta$ -lactamases, which are responsible for bacterial resistance to antibiotics.<sup>[6]</sup>

In materials science, the boronic acid group's ability to reversibly bind with diols is exploited in the development of sensors, particularly for detecting sugars, and in creating stimuli-responsive polymers.<sup>[1]</sup> The amino group provides a convenient handle for attaching the molecule to surfaces or polymer backbones.



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Caption: Logical workflow of diol sensing using boronic acids.

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